2,2,3,3-Tetrafluoropropanal hydrate
Overview
Description
2,2,3,3-Tetrafluoropropanal hydrate is a fluorinated organic compound with the molecular formula C3H4F4O2 It is a hydrate form of 2,2,3,3-tetrafluoropropanal, which is characterized by the presence of four fluorine atoms attached to the carbon backbone
Preparation Methods
The synthesis of 2,2,3,3-tetrafluoropropanal hydrate typically involves the hydration of 2,2,3,3-tetrafluoropropanal. One common method is the reaction of 2,2,3,3-tetrafluoropropanal with water under controlled conditions to form the hydrate. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application .
Chemical Reactions Analysis
2,2,3,3-Tetrafluoropropanal hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,2,3,3-tetrafluoropropionic acid under specific conditions.
Reduction: Reduction reactions can convert it to 2,2,3,3-tetrafluoropropanol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2,3,3-Tetrafluoropropanal hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
Mechanism of Action
The mechanism by which 2,2,3,3-tetrafluoropropanal hydrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and specific pathways may vary depending on the application .
Comparison with Similar Compounds
2,2,3,3-Tetrafluoropropanal hydrate can be compared with other fluorinated compounds such as:
2,2,3,3-Tetrafluoro-1-propanol: Similar in structure but differs in functional groups, leading to different reactivity and applications.
2,2,3,3-Tetrafluoropropionic acid: An oxidized form with distinct chemical properties and uses.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A longer carbon chain with additional fluorine atoms, resulting in unique characteristics .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropanal;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O.H2O/c4-2(5)3(6,7)1-8;/h1-2H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMLCFMLCQIWAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(F)F)(F)F.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725043 | |
Record name | 2,2,3,3-Tetrafluoropropanal--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215858-32-5 | |
Record name | 2,2,3,3-Tetrafluoropropanal--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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